3-(Isopropylamino)propanenitrile

Catalog No.
S705477
CAS No.
692-98-8
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Isopropylamino)propanenitrile

CAS Number

692-98-8

Product Name

3-(Isopropylamino)propanenitrile

IUPAC Name

3-(propan-2-ylamino)propanenitrile

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3

InChI Key

XBAXAJAODIQLCI-UHFFFAOYSA-N

SMILES

CC(C)NCCC#N

Canonical SMILES

CC(C)NCCC#N

While some chemical suppliers offer this compound, the descriptions primarily focus on its CAS number, formula, and availability, with no mention of its research applications [, , ].

Potential Research Areas:

Based on the chemical structure of 3-(Isopropylamino)propanenitrile, which contains both an amine and a nitrile functional group, it is possible that it could be explored in various research areas, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, potentially in pharmaceutical or material science research [].
  • Medicinal chemistry: As a starting material for the development of new drugs, due to the presence of functional groups that can participate in various biological interactions [].
  • Material science: As a component in the development of new materials with specific properties, such as polymers or catalysts [].

3-(Isopropylamino)propanenitrile, with the chemical formula C₆H₁₂N₂ and CAS number 692-98-8, is a nitrile compound characterized by the presence of an isopropylamino group attached to a propanenitrile backbone. It has a molecular weight of 112.17 g/mol and is recognized for its potential in various chemical and biological applications. The compound's structure includes a propanenitrile moiety, which contributes to its reactivity and biological properties.

3-(Isopropylamino)propanenitrile can undergo several chemical transformations:

  • Oxidation: Under specific conditions, this compound can be oxidized to form various nitrogen-containing products.
  • Aza-Michael Addition: It can participate in aza-Michael addition reactions, where it reacts with α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecules .
  • Nucleophilic Substitution: The nitrile group can also act as a nucleophile in substitution reactions, facilitating the formation of amines or other derivatives .

Research indicates that 3-(Isopropylamino)propanenitrile exhibits biological activities that may include:

  • Antioxidant Properties: Compounds with similar structures have been studied for their antioxidant capabilities, suggesting potential therapeutic applications .
  • Anti-inflammatory Effects: Some derivatives related to this compound have shown promise in reducing inflammation, indicating possible uses in treating inflammatory diseases .

Several synthesis methods for 3-(Isopropylamino)propanenitrile have been documented:

  • Aza-Michael Addition: This method involves the reaction of isopropylamine with α,β-unsaturated nitriles under catalytic conditions .
  • Direct Alkylation: Another approach includes the alkylation of propanenitrile with isopropylamine using conventional organic synthesis techniques .
  • Reduction Reactions: Reduction of suitable precursors can also yield this compound, although specific conditions vary depending on the starting materials used.

3-(Isopropylamino)propanenitrile finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored for potential use in drug development due to their biological activities.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.
  • Research: The compound is utilized in academic and industrial research settings to explore new

Several compounds share structural similarities with 3-(Isopropylamino)propanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-(tert-Butylamino)propanenitrileContains a tert-butyl group insteadPotentially different steric effects
3-(Cyclopropylamino)propanenitrileFeatures a cyclopropyl groupMay exhibit distinct reactivity patterns
3-(Amino)propanenitrileLacks the isopropyl groupSimpler structure may lead to different properties

3-(Isopropylamino)propanenitrile's unique combination of an isopropyl group and a nitrile functional group distinguishes it from these similar compounds, potentially affecting its reactivity and biological activity.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

692-98-8

Wikipedia

Propanenitrile, 3-((1-methylethyl)amino)-

Dates

Modify: 2023-08-15

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